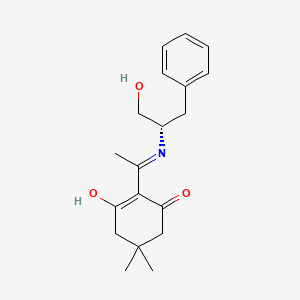

DDE-L-PHE-OL

Description

Contextualizing Amino Acid Derivatives and Protected Amino Alcohols in Organic Synthesis

Amino acid derivatives are fundamental tools in organic synthesis, serving as versatile starting materials for a vast array of complex molecules. nih.gov By modifying the inherent functionalities of amino acids—the amino group, the carboxylic acid group, and the side chain—chemists can create a diverse range of chiral building blocks. nih.gov These derivatives are not only central to the construction of peptides and proteins but also to the synthesis of non-peptidic natural products and pharmaceuticals.

Protected amino alcohols, a specific class of amino acid derivatives, are particularly important synthons. The protection of the amino group and the reduction of the carboxylic acid to an alcohol yields a bifunctional molecule with distinct reactive sites. This protection strategy is crucial for preventing unwanted side reactions during multi-step syntheses. iris-biotech.de The selective protection of the amine allows for the controlled manipulation of the hydroxyl group, and vice versa. These compounds are frequently employed in the asymmetric synthesis of other important molecules, such as vicinal aminoalcohols, which are core structures in many biologically active compounds, including beta-blockers. acs.org The synthesis of protected amino alcohols can be achieved through various methods, including the Sharpless asymmetric aminohydroxylation, which allows for the preparation of chiral amino alcohols with high enantiomeric purity. acs.org

Significance of L-Phenylalanine Scaffolds in Advanced Chemical Methodologies

L-Phenylalanine, an essential aromatic amino acid, is a readily available and cost-effective chiral starting material, making it a prominent member of the "chiral pool." studysmarter.co.ukthieme-connect.com The chiral pool synthesis approach utilizes naturally occurring enantiopure compounds to introduce chirality into synthetic molecules, which is a highly efficient strategy for producing enantiomerically pure pharmaceuticals and other fine chemicals. studysmarter.co.ukalgoreducation.com The inherent stereochemistry of L-phenylalanine can be transferred to target molecules, obviating the need for more complex asymmetric synthesis or resolution steps. thieme-connect.comresearchgate.net

The phenyl group of L-phenylalanine provides a scaffold that can be functionalized to create a wide range of derivatives with diverse applications. For instance, L-phenylalanine derivatives are used in the development of novel therapeutics, including neuroprotective agents and anti-inflammatory drugs. sigmaaldrich.com The incorporation of the L-phenylalanine scaffold can influence the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability. Furthermore, the hydrophobic nature of the benzyl (B1604629) side chain can be exploited in the design of molecules with specific self-assembly properties, leading to the formation of supramolecular structures like nanofibers and gels.

Research Scope and Objectives Pertaining to DDE-L-PHE-OL

Given the chemical nature of this compound, its research scope is likely centered on its use as a specialized chiral building block. The primary objectives for research involving this compound would likely include:

Development of Novel Synthetic Methodologies: Investigating the incorporation of this compound into solid-phase and solution-phase synthesis strategies to create complex chiral molecules. This would involve optimizing coupling conditions and exploring its reactivity in various chemical transformations.

Synthesis of Peptidomimetics and Novel Peptide Structures: Utilizing this compound in the synthesis of modified peptides where the C-terminal carboxylic acid is replaced by a hydroxymethyl group. This can lead to peptides with altered biological activity, stability, and pharmacokinetic profiles. The DDE group would allow for further functionalization of the N-terminus or other parts of the molecule.

Asymmetric Synthesis: Employing this compound as a chiral precursor in the stereoselective synthesis of other complex molecules, leveraging the defined stereocenter from the L-phenylalanine backbone.

Medicinal Chemistry and Drug Discovery: Designing and synthesizing novel drug candidates that incorporate the this compound scaffold. The unique combination of the phenylalaninol structure and the DDE protecting group could be explored for developing new enzyme inhibitors, receptor ligands, or other biologically active agents. The ability to selectively remove the DDE group offers a route for conjugating these scaffolds to other molecules of interest.

Data Tables

The following tables provide representative data for this compound and a related compound, DDE-L-Alaninol, for comparative purposes. The data for this compound is compiled from chemical vendor information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 302916-36-5 | |

| Molecular Formula | C19H25NO3 | |

| Molecular Weight | 315.41 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥99% (HPLC) | |

| Storage | Cold-chain transportation |

Table 2: Physicochemical Properties of a Related Compound: DDE-L-Alaninol

| Property | Value | Source |

| CAS Number | 1272755-17-5 | peptide.com |

| Molecular Formula | C13H21NO3 | peptide.com |

| Molecular Weight | 239.3 g/mol | peptide.com |

| Appearance | White crystalline powder | peptide.com |

| Melting Point | 78-86 °C | peptide.com |

| Optical Rotation | [a]D20 = -21 ± 2º (c=1 in MeOH) | peptide.com |

| Purity | ≥99% (HPLC) | peptide.com |

| Storage | 0-8 °C | peptide.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO3 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C19H25NO3/c1-13(18-16(22)10-19(2,3)11-17(18)23)20-15(12-21)9-14-7-5-4-6-8-14/h4-8,15,21-22H,9-12H2,1-3H3/t15-/m0/s1 |

InChI Key |

MMPZMRMHLFVPRA-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=N[C@@H](CC1=CC=CC=C1)CO)C2=C(CC(CC2=O)(C)C)O |

Canonical SMILES |

CC(=NC(CC1=CC=CC=C1)CO)C2=C(CC(CC2=O)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Nα 1 4,4 Dimethyl 2,6 Dioxocyclohex 1 Ylidene Ethyl L Phenylalaninol Dde L Phe Ol

Strategies for the N-Protection of L-Phenylalaninol with the DDE Group

The introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group onto the nitrogen atom of L-phenylalaninol is a critical step in the synthesis of DDE-L-PHE-OL. The Dde group is an advantageous protecting group, particularly in peptide and organic synthesis, due to its stability under various conditions and its specific removal using hydrazine (B178648), which ensures orthogonality with other common protecting groups like Boc and Fmoc. sigmaaldrich.comrsc.orgiris-biotech.de Two principal strategies are employed for this N-protection: direct protection of the amino alcohol and a sequential route starting from the parent amino acid, L-phenylalanine.

Direct N-DDE Protection of L-Phenylalaninol

The most straightforward approach to this compound is the direct reaction of L-phenylalaninol with a Dde-introducing reagent. This method involves the condensation of the primary amine of L-phenylalaninol with 2-acetyldimedone (2-acetyl-5,5-dimethyl-1,3-cyclohexanedione). core.ac.uk The reaction typically proceeds by refluxing the two components in a suitable solvent, such as ethanol (B145695) or methanol. The mechanism involves the formation of an enamine linkage between the amino group of L-phenylalaninol and the acetyl group of 2-acetyldimedone, with the elimination of a water molecule. This method is advantageous due to its atom economy and fewer synthetic steps. The reaction is generally clean, and the product can often be isolated in high purity after simple workup and purification. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the Dde protection step (in both direct and sequential routes), solvents such as methanol, ethanol, or dimethylformamide (DMF) are commonly used. The optimal solvent choice depends on the solubility of the starting materials and the desired reaction temperature. The reaction is often performed at reflux to drive the condensation, but lower temperatures may be used over longer periods to minimize potential side reactions. A slight excess of the Dde-introducing reagent is sometimes used to ensure complete consumption of the amine.

For the reduction step in the sequential route, the choice of reducing agent and reaction conditions is critical. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, milder reagents like sodium borohydride (B1222165) are often preferred to avoid side reactions and preserve the Dde group. The reaction temperature is typically kept low (0 °C or below) to enhance selectivity and prevent racemization. core.ac.uk

The following interactive table summarizes plausible optimization parameters for the direct DDE protection of L-phenylalaninol, based on general principles for similar reactions.

Table 1: Optimization of Direct N-DDE Protection of L-Phenylalaninol

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Dde Reagent) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | 65 | 6 | 1:1 | 75 |

| 2 | Ethanol | 78 | 6 | 1:1 | 82 |

| 3 | DMF | 80 | 4 | 1:1 | 78 |

| 4 | Ethanol | 78 | 4 | 1:1.1 | 88 |

| 5 | Ethanol | 78 | 8 | 1:1.1 | 90 |

Isolation and Purification Techniques for this compound

After the synthesis is complete, a systematic procedure for isolation and purification is required to obtain this compound in high purity. The specific workup depends on the synthetic route and reaction conditions used.

A typical isolation procedure involves quenching the reaction, if necessary, and removing the solvent under reduced pressure. The resulting crude residue is then dissolved in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with aqueous solutions to remove unreacted reagents and byproducts. For instance, washing with a mild acid (e.g., dilute HCl) can remove any unreacted amine, while a wash with a mild base (e.g., aqueous NaHCO₃) can remove acidic impurities. A final wash with brine helps to remove residual water before the organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Purification of the crude product is most commonly achieved by column chromatography on silica (B1680970) gel. A solvent system with an appropriate polarity gradient (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to elute the product, separating it from any remaining impurities. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

For achieving very high purity, recrystallization from a suitable solvent or solvent mixture can be employed. The identity and purity of the final this compound product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Nα-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-phenylalaninol | This compound |

| L-Phenylalaninol | - |

| L-Phenylalanine | - |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2-Acetyldimedone |

| tert-Butoxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Sodium borohydride | NaBH₄ |

| Lithium aluminum hydride | LiAlH₄ |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| Ethyl chloroformate | - |

| Magnesium sulfate | MgSO₄ |

Chemical Reactivity and Derivatization of Dde L Phe Ol

Reactivity of the Primary Alcohol Functionality in DDE-L-PHE-OL

The primary alcohol (-CH2OH) group in this compound is a versatile site for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification, etherification, and oxidation.

The primary alcohol of this compound is readily susceptible to esterification, a fundamental reaction that converts an alcohol and a carboxylic acid into an ester and water, typically in the presence of an acid catalyst. byjus.comyoutube.com This transformation allows for the introduction of a wide range of acyl groups onto the molecule. Similarly, etherification can be performed to introduce an alkyl or aryl ether linkage. epo.org Reductive etherification represents another pathway where fatty acids or esters can be reacted with the alcohol under reducing conditions (e.g., molecular hydrogen) to form ethers. ruhr-uni-bochum.de

| Transformation | Reagent Class | Specific Examples | Expected Product with this compound |

|---|---|---|---|

| Esterification | Carboxylic Acid (+ Acid Catalyst) | Acetic Acid + H₂SO₄ | This compound Acetate (B1210297) |

| Esterification | Acid Chloride | Benzoyl Chloride | This compound Benzoate |

| Esterification | Acid Anhydride | Acetic Anhydride | This compound Acetate |

| Etherification | Alkyl Halide (Williamson Synthesis) | Methyl Iodide + Strong Base (e.g., NaH) | DDE-L-PHE-O-Methyl Ether |

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde (DDE-L-phenylalaninal) or the carboxylic acid (DDE-L-phenylalanine), depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically stop at the aldehyde stage, while stronger agents will proceed to the fully oxidized carboxylic acid. The oxidation of L-phenylalanine itself has been studied, often resulting in products from oxidative decarboxylation and deamination. nih.govresearchgate.netniscpr.res.in

| Target Product | Reagent Type | Common Reagents | Description |

|---|---|---|---|

| Aldehyde | Mild Oxidant | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | These reagents are selective for the conversion of primary alcohols to aldehydes without significant over-oxidation. |

| Carboxylic Acid | Strong Oxidant | Potassium permanganate (B83412) (KMnO₄), Chromic acid (Jones reagent), Ruthenium(III) chloride catalyst | These powerful oxidizing agents convert primary alcohols directly to carboxylic acids. niscpr.res.in |

Esterification and Etherification Reactions

De-protection Strategies for the Nα-DDE Group in this compound

The DDE group is a crucial amine protecting group in peptide synthesis, valued for its unique cleavage conditions which allow for site-specific modifications. peptide.com Its removal from the Nα-position of this compound unmasks the primary amine, making it available for subsequent reactions.

The standard and most widely used method for the selective cleavage of the DDE protecting group is treatment with a solution of 2% hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF). peptide.comsigmaaldrich.com This reaction is typically rapid, often completed with several short treatments (e.g., three treatments of 3 minutes each). sigmaaldrich.com The progress of the deprotection can be conveniently monitored by UV spectrophotometry, as the cleavage reaction releases an indazole derivative that exhibits strong absorbance at 290 nm. sigmaaldrich.com An alternative method involves using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP), which is notable for its compatibility with Fmoc-protected amines. peptide.comsigmaaldrich.com

| Reagent System | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|

| Hydrazine Monohydrate | 2% Hydrazine in DMF, room temperature, 3 x 3 min treatments. sigmaaldrich.com | Fast, efficient, and orthogonal to acid-labile groups (Boc, tBu). sigmaaldrich.com | Also removes Fmoc groups. peptide.com |

| Hydroxylamine Hydrochloride/Imidazole | 1.3:1 ratio in NMP, room temperature, 30-60 min. peptide.com | Orthogonal to Fmoc groups, allowing for selective Dde removal in their presence. sigmaaldrich.com | Slower reaction time compared to hydrazine. |

In multi-step synthesis, the concept of orthogonality is paramount, allowing for the removal of one type of protecting group without affecting others. thieme-connect.deiris-biotech.de The DDE group is a key component of the Fmoc/Dde strategy, which is widely employed for creating complex peptides with side-chain modifications. sigmaaldrich.com The DDE group is stable to the basic conditions used to remove the Fmoc group (e.g., 20% piperidine) and the acidic conditions used to remove Boc and other tert-butyl-based groups (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comiris-biotech.de This chemical stability makes it an excellent orthogonal partner. However, since the standard hydrazine reagent for DDE removal also cleaves the Fmoc group, the N-terminal amine is often protected with a Boc group prior to DDE deprotection to maintain orthogonality. peptide.compeptide.com

| Protecting Group | Removal Conditions | DDE Stability | Comment |

|---|---|---|---|

| Fmoc | 20% Piperidine in DMF | Stable sigmaaldrich.com | The most common orthogonal pairing in SPPS. iris-biotech.de |

| Boc / tBu | Trifluoroacetic Acid (TFA) | Stable sigmaaldrich.com | DDE is fully orthogonal to this acid-labile protection scheme. |

| Mtt / Mmt | Dilute TFA (e.g., 1% in DCM) | Stable iris-biotech.de | Allows for a third level of orthogonal protection. |

| Alloc | Pd(0) catalyst + scavenger | Stable | Hydrazine can reduce the allyl double bond, but this is suppressed by adding allyl alcohol to the cleavage mixture. sigmaaldrich.com |

Selective Removal of the DDE Protecting Group

Transformations Involving the Phenyl Ring of this compound

The phenyl side chain of the phenylalanine residue is generally one of the least reactive parts of the molecule. numberanalytics.com The aromatic ring is electron-rich but is a weak activator towards electrophilic aromatic substitution, meaning that reactions on the ring typically require harsh conditions. numberanalytics.com Such conditions may not be compatible with the other functional groups present in this compound, potentially leading to decomposition or unwanted side reactions.

While direct chemical modification is challenging, potential transformations include nitration, halogenation, or sulfonation, though achieving regioselectivity (i.e., substitution at the ortho-, meta-, or para-position) and avoiding side reactions would be a significant synthetic hurdle. In biological systems, the most significant transformation of the phenyl ring is its hydroxylation at the para-position by the enzyme phenylalanine hydroxylase to produce a tyrosine residue. numberanalytics.com In advanced oxidation processes, reactive species like hydroxyl radicals can lead to hydroxylation and even cleavage of the aromatic ring. pnas.org

| Reaction | Typical Reagents | Potential Issues in the Context of this compound |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Strongly acidic and oxidative conditions can degrade the DDE group and oxidize the alcohol. |

| Halogenation | Br₂ / FeBr₃ | Lewis acid catalyst and electrophilic halogen may react with other functional groups. |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | The Lewis acid catalyst (AlCl₃) can complex with the amine and carbonyl groups, deactivating the molecule. |

Following a comprehensive search of scientific literature and chemical databases, no specific compound with the name “this compound” has been identified. This name does not correspond to a standard or commonly recognized chemical nomenclature.

It is possible that "this compound" is a non-standard abbreviation, a proprietary name, or a typographical error. The component "L-PHE-OL" refers to L-Phenylalaninol, a well-known chiral building block derived from the amino acid L-phenylalanine. L-Phenylalaninol and its derivatives are frequently used in stereoselective transformations. However, without a precise definition of the "DDE" moiety, it is not possible to provide scientifically accurate information on the chemical reactivity and stereoselective transformations of the specific compound requested.

Therefore, the following sections on "" and "Stereoselective Transformations Initiated from this compound" cannot be completed as per the specified outline. Generating content would require speculation about the molecule's structure, which would not be scientifically accurate.

For progress, it is essential to first correctly identify the full chemical structure and standard name of the compound referred to as "this compound".

Applications of Dde L Phe Ol in Advanced Organic Synthesis and Chemical Biology

DDE-L-PHE-OL as a Chiral Building Block in Asymmetric Synthesis

Chiral amino alcohols like L-phenylalaninol are foundational to asymmetric synthesis, serving as precursors for a wide array of chiral ligands, auxiliaries, and catalysts. rsc.org The protection of the amino group is a critical step in many synthetic routes involving these molecules.

Synthesis of Chiral Ligands and Catalysts Derived from this compound

The primary amine of L-phenylalaninol is a key functional group for derivatization into chiral ligands. Protecting this amine with the Dde group allows for modifications at other parts of the molecule. In principle, this compound could serve as a stable intermediate. Following desired synthetic steps, the Dde group can be removed under mild conditions (typically 2% hydrazine (B178648) in DMF) to reveal the amine, which can then be used to construct the final ligand. iris-biotech.depeptide.com This strategy is particularly useful in solid-phase synthesis. researchgate.net

While this synthetic potential exists, there is a lack of specific, published examples where this compound is the chosen starting material for well-known chiral ligands or catalysts. Research more commonly employs other N-protected derivatives of L-phenylalaninol, such as N-Boc or N-Cbz protected forms, for the synthesis of chiral oxazolidinones, morpholinones, and other heterocyclic scaffolds. nih.gov

Enantioselective Reactions Utilizing this compound Derivatives

The utility of a chiral building block is ultimately demonstrated by the success of its derivatives in catalyzing enantioselective reactions. Ligands derived from amino alcohols are widely used in reactions such as the addition of organozinc reagents to aldehydes, asymmetric epoxidations, and various C-H functionalization reactions. rsc.orgmdpi.com

For a derivative of this compound to be used in such a reaction, the Dde group would typically be removed to allow the resulting amine to coordinate with a metal center. The bulky, hydrophobic nature of the Dde group itself does not lend it to being part of a final, active catalyst in most standard enantioselective transformations. Therefore, this compound is best viewed as a precursor to a catalyst, rather than a direct participant. Studies on enantioselective Michael additions and other organocatalyzed reactions often utilize unprotected L-phenylalanine or its simpler derivatives as the catalyst. nih.gov

Intermediate in the Synthesis of Complex Bioactive Molecules

Amino acids and their derivatives are fundamental starting materials for a vast range of biologically active compounds. glpbio.com L-phenylalanine itself is a precursor to numerous pharmaceuticals and natural products. nih.govglpbio.com

Precursors to Pharmaceutical Agents

L-phenylalaninol and other chiral amino alcohols are key structural motifs in many pharmaceutical agents, including certain antiviral drugs and β-adrenergic blockers. glpbio.com The synthesis of these complex molecules often requires multi-step procedures where strategic use of protecting groups is essential.

The Dde group's specific cleavage conditions (hydrazine) make it orthogonal to the widely used Boc (acid-labile) and Fmoc (base-labile) protecting groups. iris-biotech.de This orthogonality is highly valuable in peptide and peptidomimetic synthesis. peptide.comresearchgate.net Therefore, this compound could theoretically be employed in a synthetic route towards a complex pharmaceutical target where multiple, distinct amine-deprotection steps are required. However, specific instances of this compound being used as a key intermediate in the synthesis of a marketed pharmaceutical agent are not prominent in the literature. Syntheses of L-homophenylalanine, a precursor for ACE inhibitors, for example, tend to use other biocatalytic or chemical methods. researchgate.net

Synthesis of Peptidomimetics and Amino Alcohol-Based Compounds

Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties like stability and bioavailability. nih.gov The Dde group is explicitly used in the synthesis of peptide conjugates and modified peptides, often to protect the side-chain amine of lysine (B10760008) or ornithine for later modification, such as cyclization or labeling. peptide.comnih.govresearchgate.net

While this compound is not a peptide, its structure lends itself to incorporation into peptidomimetic structures. After coupling via its hydroxyl group, the Dde group could be selectively removed to allow further derivatization at the nitrogen atom. This makes it a potentially useful building block for creating libraries of diverse amino alcohol-based compounds. Research has demonstrated the synthesis of N-Dde protected lipoamino acids for incorporation into peptide structures, highlighting the utility of the Dde group in creating amphiphilic peptide analogs. nih.gov

Contributions to Material Science Research

Derivatives of amino acids, including phenylalanine, are increasingly being explored in material science. Their inherent chirality can be used to direct the formation of supramolecular structures with unique properties. For instance, phenylalanine-based hydrogels have been studied for applications in cell culture and tissue engineering.

The role of this compound in this field is not directly documented. However, one could speculate on its potential use. The Dde group is relatively large and hydrophobic, which could influence the self-assembly properties of molecules it is part of. It could be incorporated into a larger molecule, such as a peptide amphiphile, designed to self-assemble into nanofibers or other nanostructures. The ability to then cleave the Dde group with hydrazine could trigger a change in the material's properties, offering a potential stimulus-responsive system. While plausible, this remains a hypothetical application without direct research support.

Based on the information available, it is not possible to generate an article on the chemical compound “this compound” focusing on its role as a reference standard in analytical methodologies. Extensive searches for this specific compound have not yielded any results in the context of its use as an analytical or reference standard.

The components of the requested compound name, "DDE" (Dichlorodiphenyldichloroethylene) and "L-PHE-OL" (L-Phenylalaninol), are known chemical entities. However, the combined compound "this compound" does not appear to be a documented or commercially available reference standard in the scientific literature or chemical supplier databases accessible through the performed searches.

Reference standards are highly pure compounds used for the calibration of analytical instruments, validation of methods, and in quality control to ensure the accuracy and comparability of results. sigmaaldrich.com The development and certification of such standards require extensive characterization and documentation, which appears to be absent for "this compound".

Therefore, without any verifiable data, research findings, or established use cases for "this compound" as a reference standard, the creation of a scientifically accurate and informative article as per the specified outline is not feasible. Generating content would require speculation or the fabrication of information, which would not meet the required standards of accuracy and authoritativeness.

Analytical Characterization Methodologies for Dde L Phe Ol in Research

Spectroscopic Techniques for Structural Elucidation of DDE-L-PHE-OL and its Derivatives

Spectroscopic methods are indispensable for elucidating the intricate three-dimensional architecture of molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and the nature of the chemical bonds that hold them together.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For a molecule with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR: This experiment provides information about the chemical environment of each proton, its multiplicity (splitting pattern) revealing the number of neighboring protons. In this compound, distinct signals would be expected for the aromatic protons of the dichlorophenyl groups and the phenyl group of the phenylalaninol moiety, as well as for the aliphatic protons of the phenylalaninol backbone.

¹³C NMR: This technique probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment.

2D NMR Techniques: To definitively assign the complex spectra of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic C-H (Dichlorophenyl) | 7.20 - 7.40 (m) | 128.0 - 135.0 |

| Aromatic C-H (Phenyl) | 7.10 - 7.30 (m) | 125.0 - 130.0 |

| Vinylic C-H | 6.50 (s) | 120.0 |

| Methine C-H (Phenylalaninol) | 4.0 - 4.2 (m) | 55.0 - 60.0 |

| Methylene C-H₂ (Phenylalaninol) | 3.5 - 3.8 (m) | 65.0 - 70.0 |

| Hydroxyl O-H | Variable | - |

Note: The chemical shifts are hypothetical and can vary based on the solvent and specific substitution patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous confirmation of the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. This is particularly important in verifying the successful synthesis of the target compound.

Table 2: Example of HRMS Data for Molecular Formula Confirmation of a this compound Analog

| Molecular Formula | Theoretical m/z | Experimental m/z | Mass Difference (ppm) |

| C₂₄H₂₁Cl₂NO | 413.0998 | 413.1001 | 0.73 |

Note: The data presented is for a representative analog to illustrate the principle.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

IR Spectroscopy: This technique measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would include O-H stretching for the hydroxyl group, N-H stretching for a potential amide linkage, C=C stretching for the aromatic rings and the vinylic group, and C-Cl stretching for the chlorophenyl groups.

UV-Vis Spectroscopy: This method probes the electronic transitions within a molecule. The presence of chromophores, such as the aromatic rings and double bonds in this compound, would result in characteristic absorption bands in the UV-Vis spectrum, providing insights into the extent of conjugation within the molecule.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| C=C (Aromatic) | 1400 - 1600 |

| C-O (Alcohol) | 1050 - 1260 |

| C-Cl | 600 - 800 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for determining the ratio of enantiomers in a chiral sample.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the purity assessment of non-polar to moderately polar compounds like this compound. A non-polar stationary phase is used with a polar mobile phase, and the purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Chiral HPLC: Since L-phenylalaninol is a chiral building block, this compound is also a chiral molecule. Chiral HPLC is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate the enantiomers of a chiral compound. This is crucial for determining the enantiomeric excess (e.e.) of the synthesized this compound, ensuring that the desired enantiomer has been produced with high fidelity.

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| L-enantiomer | 12.5 | 99.5 | 99.0 |

| D-enantiomer | 15.2 | 0.5 |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of a compound like this compound, direct analysis by GC can be challenging. However, it can be made amenable to GC analysis through chemical derivatization. This process involves converting the polar functional groups, such as the hydroxyl group, into less polar and more volatile derivatives. For instance, silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to create a more volatile trimethylsilyl (B98337) (TMS) ether, which can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities.

Table 5: Common Derivatizing Agents for GC Analysis of Compounds with Hydroxyl Groups

| Derivatizing Agent | Abbreviation | Derivative Formed | Properties of Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increased volatility, thermally stable |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Increased volatility, thermally stable |

| Pentafluorobenzoyl chloride | PFBC | Pentafluorobenzoyl ester | Increased volatility, electron-capturing |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This powerful analytical technique provides unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute stereochemistry. By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the substance, researchers can generate a detailed electron density map and subsequently build an atomic model of the molecule, revealing its structure down to the placement of individual atoms and the nature of their chemical bonds. wikipedia.org

The application of X-ray crystallography first requires growing a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.orglibretexts.org The crystal must be of sufficient size and possess a highly ordered internal structure, free from significant defects. wikipedia.org Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections, the intensities and positions of which are meticulously recorded by a detector. wikipedia.orglibretexts.org

Mathematical processing of this diffraction data allows for the resolution of the crystal structure. The process yields fundamental information about the crystal lattice, including the dimensions of the unit cell—the basic repeating block of the crystal—and the symmetry operations that define its space group. For chiral, enantiomerically pure compounds like this compound, the crystal structure is confined to one of the 65 Sohncke (chiral) space groups. wikipedia.org

Determination of Absolute Stereochemistry

A key strength of X-ray crystallography is its ability to determine the absolute configuration of a chiral center without ambiguity. wikipedia.org While standard diffraction experiments determine the relative positions of atoms, they cannot normally distinguish between a molecule and its mirror image (enantiomer). However, by using a technique known as anomalous dispersion, the absolute stereochemistry can be established. imperial.ac.uk This is often possible when the X-ray wavelength is near an absorption edge of an atom in the crystal, or more routinely when atoms heavier than carbon are present. imperial.ac.uk The resulting small differences in diffraction intensities allow for the correct assignment of the R or S configuration at each stereocenter.

In the case of this compound, the "L" designator refers to the relative configuration of the stereocenter derived from L-phenylalanine. masterorganicchemistry.com L-amino acids typically possess the S absolute configuration. wikipedia.org An X-ray crystallographic analysis would serve to confirm this assignment unequivocally, providing definitive proof of the molecule's absolute stereochemistry.

Analysis of the Solid-State Structure

The solid-state structure, or crystal packing, reveals how individual molecules of this compound arrange themselves to form a stable, ordered lattice. This arrangement is governed by a network of intermolecular interactions. The detailed structural analysis provides insights into these forces, which include hydrogen bonding, van der Waals forces, and aromatic interactions.

For a molecule containing a hydroxyl (-OH) group, an amine group (within the "DDE" moiety, assuming it contains a nitrogen), and an aromatic phenyl ring, hydrogen bonds and π-π stacking are expected to be dominant forces in the crystal packing. The hydroxyl and amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that stabilize the crystal structure. The phenyl rings of the phenylalanine moiety can engage in π-π stacking or edge-to-face interactions, further contributing to the cohesion of the crystal lattice. acs.org

The crystallographic data is typically summarized in a standardized table, providing key metrics about the structure determination.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | CₓHᵧN₂O₂ (Hypothetical) |

| Formula weight | (Value) g/mol |

| Temperature | 100(2) K |

| Wavelength | (e.g., 0.71073 Å MoKα) |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = (e.g., 5.8 Å) α = 90° |

| b = (e.g., 12.5 Å) β = (e.g., 98.5°) | |

| c = (e.g., 14.2 Å) γ = 90° | |

| Volume | (e.g., 1017 ų) |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | (e.g., 1.250 Mg/m³) |

| Reflections collected | (e.g., 8500) |

| Independent reflections | (e.g., 3700) [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = (e.g., 0.045), wR2 = (e.g., 0.110) |

| Flack parameter | (e.g., 0.02(5)) |

This table is populated with representative data based on typical values for small organic molecules and is for illustrative purposes only.

The Flack parameter in the table is a critical value in determining absolute stereochemistry; a value close to zero for a known chiral molecule confirms that the correct enantiomer has been modeled. caltech.edu The analysis of bond lengths, bond angles, and torsional angles within the this compound molecule provides the final, detailed picture of its preferred conformation in the solid state.

Computational and Theoretical Studies on Dde L Phe Ol

Molecular Modeling and Dynamics Simulations of DDE-L-PHE-OL

There are no available studies that have performed molecular modeling or molecular dynamics simulations on this compound. Such studies would typically investigate the compound's dynamic behavior, structural stability, and interactions with its environment over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No quantum chemical calculations have been published for this compound. These calculations would be essential for understanding its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and for predicting its chemical reactivity.

Conformational Analysis and Energy Landscape Mapping of this compound

Information on the conformational analysis and the mapping of the potential energy landscape of this compound is not present in the current body of scientific literature. This type of analysis is crucial for identifying the most stable three-dimensional structures of the molecule.

Docking Studies and Interactions with Receptor Models

There are no published docking studies investigating the binding of this compound to any biological receptors. Such studies are fundamental in computational drug discovery to predict the binding affinity and mode of interaction between a ligand and a target protein.

Future Research Directions and Emerging Trends for Dde L Phe Ol Research

Development of Novel Synthetic Routes to DDE-L-PHE-OL

The pursuit of more efficient, sustainable, and economically viable synthetic methods for chiral molecules is a central theme in modern organic chemistry. Future research in the synthesis of this compound and its analogs will likely focus on several key areas:

Biocatalysis and Enzymatic Cascades: The use of enzymes in synthesis offers high enantioselectivity and mild reaction conditions. Researchers are increasingly designing multi-enzyme cascade reactions to produce complex chiral molecules from simple, renewable starting materials like L-phenylalanine. nih.govacs.orgnih.gov For instance, multi-enzyme pathways have been successfully developed for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. acs.org These processes often involve a series of enzymatic steps, such as deamination, decarboxylation, epoxidation, and hydrolysis, to build the desired molecular framework. nih.govacs.org Future work will likely focus on discovering and engineering novel enzymes with tailored substrate specificities and enhanced stability to streamline the synthesis of specific derivatives like this compound.

Chemoenzymatic Strategies: Combining the strengths of both traditional chemical synthesis and biocatalysis is a powerful approach. For example, a one-pot chemoenzymatic deracemization process has been developed to synthesize substituted D-phenylalanines from cinnamic acids using phenylalanine ammonia (B1221849) lyase (PAL) amination coupled with stereoselective oxidation and non-selective reduction. researchgate.netnih.gov This strategy could be adapted for the synthesis of L-phenylalanine derivatives, potentially offering high yields and excellent optical purity.

Asymmetric Catalysis: The development of new chiral catalysts remains a cornerstone of asymmetric synthesis. Research into novel metal-organic frameworks (MOFs) and other coordination complexes as catalysts for key bond-forming reactions will continue to be a vibrant area. researchgate.net These catalysts can offer high levels of stereocontrol in reactions such as hydrogenations, oxidations, and carbon-carbon bond formations, which are crucial for constructing the chiral backbone of this compound.

A comparative table of synthetic strategies for L-phenylalanine derivatives is presented below:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multi-Enzyme Cascades | Utilizes a series of enzymes in a single pot to perform multiple transformations. nih.govacs.orgnih.gov | High enantioselectivity, mild reaction conditions, use of renewable starting materials. nih.govacs.org |

| Chemoenzymatic Synthesis | Combines enzymatic reactions with chemical steps to achieve transformations not possible with either method alone. researchgate.netnih.gov | High yield and optical purity, potential for deracemization of racemic mixtures. researchgate.netnih.gov |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., metal complexes) to induce stereoselectivity. | Broad substrate scope, high turnover numbers, and well-established methodologies. |

| Fluorophore Introduction | Involves coupling fluorescent moieties to the L-phenylalanine backbone. nih.gov | Enables the creation of fluorescent amino acids for imaging and biological studies. nih.gov |

Exploration of New Catalytic Applications for this compound Derivatives

Chiral amino alcohols and their derivatives are valuable as ligands and auxiliaries in asymmetric catalysis. Future research will undoubtedly explore the potential of this compound and its derivatives in this context.

Chiral Ligands for Transition Metal Catalysis: The structural features of this compound, including its chiral centers and potential coordination sites, make it an attractive candidate for a chiral ligand. Research will focus on synthesizing a variety of this compound derivatives and evaluating their performance in a range of transition metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The electronic and steric properties of the this compound backbone can be fine-tuned to optimize catalytic activity and enantioselectivity.

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, continues to expand rapidly. Derivatives of L-phenylalanine can act as organocatalysts for various transformations. nih.govacs.org Future studies will likely investigate the ability of this compound and its derivatives to catalyze reactions such as aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. ajol.info

Micellar Catalysis: Surfactants derived from amino acids can form chiral micelles that can act as nanoreactors to promote and control the stereoselectivity of reactions in aqueous media. ajol.info O-alkyl ester hydrochlorides of L-phenylalanine have been shown to be effective catalysts for the Diels-Alder reaction. ajol.info The potential of this compound-based surfactants to create unique chiral environments for a broader range of organic reactions represents a promising area of investigation.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. rsc.orgfreactor.com

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms are crucial for rapidly preparing libraries of compounds for screening and optimization. iris-biotech.deresearchgate.netspringernature.com The integration of this compound synthesis into automated platforms will enable the rapid generation of a diverse range of derivatives. This, in turn, will facilitate high-throughput screening for new catalytic applications, biological activities, and material properties. For example, automated radiosynthesis has been developed for [11C]L-deprenyl-D2, a derivative of L-phenylalanine, for use in PET imaging. nih.gov

The table below summarizes the key advantages of integrating this compound research with modern synthesis platforms:

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability, and process control. rsc.orgfreactor.com | Enables efficient and continuous production of this compound and its derivatives. frontiersin.orgacs.org |

| Automated Synthesis | Rapid library generation, high-throughput screening, and optimization of reaction conditions. iris-biotech.deresearchgate.net | Accelerates the discovery of new applications for this compound derivatives. nih.gov |

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The ability of molecules to self-assemble into well-defined nanostructures is at the heart of supramolecular chemistry and nanotechnology. L-phenylalanine and its derivatives have shown a remarkable propensity for self-assembly. acs.orgacs.orgresearchgate.net

Supramolecular Gels and Materials: L-phenylalanine derivatives can self-assemble into hydrogels and organogels with potential applications in drug delivery, tissue engineering, and environmental remediation. acs.orgresearchgate.net The specific molecular structure of this compound will dictate its self-assembly behavior, and future research will focus on controlling the morphology and properties of the resulting supramolecular structures by tuning environmental conditions such as solvent, pH, and temperature. acs.org The introduction of biphenyl (B1667301) units into L-phenylalanine-based structures has been shown to induce the formation of superhelical assemblies. chinesechemsoc.org

Chiral Recognition and Sensing: The chiral microenvironment within self-assembled structures of L-phenylalanine derivatives can be exploited for chiral recognition and sensing. researchgate.net Metal-organic frameworks (MOFs) based on L-phenylalanine have been designed to study chiral recognition mechanisms. researchgate.net Future work could involve the design of this compound-based supramolecular systems for the enantioselective recognition of other chiral molecules, with potential applications in chiral separations and biosensing. researchgate.net

Nanotechnology and Nanomedicine: Nanotechnology offers tools to create novel materials and delivery systems at the nanoscale. nih.govmdpi.comresearchgate.netnih.govfao.org Protein nanoparticles and other nano-delivery systems can be used to encapsulate and deliver bioactive compounds. nih.gov this compound could be incorporated into nanocarriers to improve the bioavailability and targeted delivery of therapeutic agents. Furthermore, the inherent properties of this compound could be harnessed to create functional nanomaterials with unique optical, electronic, or catalytic properties.

Design of Next-Generation L-Phenylalanine-Based Chiral Auxiliaries and Reagents

Chiral auxiliaries are stoichiometric reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While catalytic methods are often preferred, chiral auxiliaries remain indispensable for certain transformations.

Enhanced Stereocontrol and Recyclability: Future research in this area will focus on designing new L-phenylalanine-based chiral auxiliaries, potentially including this compound scaffolds, that offer higher levels of stereocontrol and are more easily removed and recycled. The development of auxiliaries that can be efficiently recovered and reused is crucial for improving the sustainability and cost-effectiveness of this approach.

Novel Reagents for Asymmetric Synthesis: Beyond traditional chiral auxiliaries, there is an opportunity to develop novel reagents based on the this compound framework for specific asymmetric transformations. These could include chiral derivatizing agents for the determination of enantiomeric excess, or chiral electrophiles and nucleophiles for the synthesis of complex molecules.

Q & A

What framework should guide the formulation of research questions for studying DDE-L-PHE-OL’s physicochemical properties?

Use the PICOT framework to structure questions:

- P (Population): Define the compound (e.g., purity, stereochemistry).

- I (Intervention/Indicator): Specify the analytical method (e.g., HPLC, NMR).

- C (Comparison): Contrast with similar compounds or alternative methods.

- O (Outcome): Identify measurable outputs (e.g., solubility, stability).

- T (Time frame): Define experimental duration if relevant (e.g., degradation studies). Example: "How does the purity of this compound (P) affect its solubility (O) when analyzed via HPLC (I) compared to UV-Vis spectroscopy (C) over 24-hour intervals (T)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

- Materials : List reagents, equipment, and purity standards (e.g., ≥99% purity for solvents).

- Procedures : Detail reaction conditions (temperature, pH), step-by-step synthesis, and purification methods.

- Validation : Include characterization data (e.g., NMR spectra, melting points) and cross-reference with literature.

- Subsampling : Follow guidelines for representative subsampling (e.g., homogenization, incremental collection) to minimize preparation errors .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Use regression models (linear/logistic) to quantify relationships between concentration and effect.

- Report confidence intervals (e.g., 95% CI) and error metrics (e.g., RMSE) to address uncertainty.

- Validate assumptions via residual analysis or goodness-of-fit tests (e.g., Kolmogorov-Smirnov) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound’s structural elucidation be resolved?

- Sensitivity Analysis : Test instrument calibration and environmental factors (e.g., temperature drift in NMR).

- Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography vs. IR spectroscopy).

- Error Propagation : Quantify uncertainties in peak assignments using probabilistic models .

- Apply the principal contradiction theory: Identify the dominant factor (e.g., solvent interference) driving discrepancies and prioritize its resolution .

Q. What methodologies ensure the reliability of machine learning models predicting this compound’s bioactivity?

- Constructive Falsification : Test models against empirical contradictions (e.g., outliers in training data).

- Feature Selection : Use SHAP (SHapley Additive exPlanations) values to identify critical molecular descriptors.

- Validation Protocols : Implement k-fold cross-validation and external datasets to avoid overfitting .

Q. How should researchers manage and archive raw data from this compound experiments to comply with open science standards?

- Metadata Documentation : Include sampling protocols, instrument settings, and preprocessing steps.

- Repositories : Use domain-specific platforms (e.g., Zenodo, ChemRxiv) with DOI assignments.

- Ethical Compliance : Anonymize sensitive data (e.g., proprietary synthesis routes) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

Q. What strategies mitigate bias in comparative studies of this compound’s catalytic efficiency?

- Blinding : Mask sample identities during analysis to reduce observer bias.

- Randomization : Randomize trial order (e.g., reaction trials) to control for environmental variability.

- Control Groups : Include inert analogs or placebo reactions to isolate compound-specific effects .

Q. How can researchers optimize the peer review process for manuscripts on this compound?

- Preprints : Share drafts on platforms like arXiv for early feedback.

- Response Frameworks : Use the D.E.A.L. model (Define, Explain, Apply, Limitations) to address reviewer critiques systematically .

Tables for Data Reporting

Table 1 : Minimum Reporting Standards for this compound Characterization

| Parameter | Method | Required Data | Reference Standard |

|---|---|---|---|

| Purity | HPLC | Retention time, peak area ratio | USP <621> |

| Solubility | Shake-flask | Concentration (mg/mL), solvent system | ICH Q3C |

| Thermal Stability | TGA/DSC | Decomposition onset (°C), ΔH | ASTM E537 |

Table 2 : Common Contradictions in this compound Studies and Mitigation Strategies

| Contradiction Type | Example | Resolution Strategy |

|---|---|---|

| Spectral Overlap | NMR peak misassignment | 2D-COSY for connectivity verification |

| Bioactivity Variability | Cell line differences | Standardize cell culture protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.